Cas no 2137832-53-0 (2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride)

2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride
- EN300-739705
- 2137832-53-0
- 2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride
-
- Inchi: 1S/C12H11Cl2NO2S2/c1-2-3-8-4-6-9(7-5-8)10-11(19(14,16)17)18-12(13)15-10/h4-7H,2-3H2,1H3
- InChI Key: OXLHVSCHFRKVPP-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C2C=CC(=CC=2)CCC)N=C(S1)Cl)(=O)=O
Computed Properties
- Exact Mass: 334.9608263g/mol
- Monoisotopic Mass: 334.9608263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 83.6Ų
2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739705-10.0g |
2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride |
2137832-53-0 | 95.0% | 10.0g |
$4052.0 | 2025-03-11 | |
Enamine | EN300-739705-0.25g |
2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride |
2137832-53-0 | 95.0% | 0.25g |
$867.0 | 2025-03-11 | |
Enamine | EN300-739705-1.0g |
2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride |
2137832-53-0 | 95.0% | 1.0g |
$943.0 | 2025-03-11 | |
Enamine | EN300-739705-0.5g |
2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride |
2137832-53-0 | 95.0% | 0.5g |
$905.0 | 2025-03-11 | |
Enamine | EN300-739705-5.0g |
2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride |
2137832-53-0 | 95.0% | 5.0g |
$2732.0 | 2025-03-11 | |
Enamine | EN300-739705-0.05g |
2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride |
2137832-53-0 | 95.0% | 0.05g |
$792.0 | 2025-03-11 | |
Enamine | EN300-739705-0.1g |
2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride |
2137832-53-0 | 95.0% | 0.1g |
$829.0 | 2025-03-11 | |
Enamine | EN300-739705-2.5g |
2-chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride |
2137832-53-0 | 95.0% | 2.5g |
$1848.0 | 2025-03-11 |
2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride Related Literature
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
Additional information on 2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride
Introduction to 2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride (CAS No. 2137832-53-0)
2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride, identified by the CAS number 2137832-53-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole sulfonamide class, a group of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a chlorosulfonyl group, a propylphenyl moiety, and a thiazole core, which collectively contribute to its unique chemical properties and reactivity.
The thiazole ring is a heterocyclic aromatic structure containing sulfur and nitrogen atoms, making it a versatile scaffold in drug design. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In particular, the sulfonyl chloride functional group attached to the thiazole ring enhances the electrophilicity of the molecule, making it a valuable intermediate in synthetic chemistry. This feature allows for further derivatization and modification, enabling the development of novel compounds with tailored biological activities.
The 4-propylphenyl substituent in the molecule adds another layer of complexity, influencing both the electronic and steric properties of the compound. The propyl group provides a hydrophobic tail, while the phenyl ring introduces hydrophobicity and potential π-π interactions with biological targets. This combination makes 2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride an intriguing candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure-activity relationships (SAR) of heterocyclic compounds like this one. Studies suggest that the presence of both sulfur and nitrogen atoms in the thiazole ring can modulate electron density, affecting binding affinity to biological targets such as enzymes and receptors. The chlorosulfonyl chloride group further enhances this modulation by introducing electrophilic centers that can engage in covalent bonding or form stable complexes with nucleophiles.
In the context of drug discovery, 2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride has been explored as a key intermediate in synthesizing more complex molecules. Its reactivity allows for the introduction of various pharmacophores, making it a versatile building block for designing novel therapeutic agents. For instance, researchers have utilized this compound to develop sulfonamide-based inhibitors targeting bacterial enzymes involved in metabolic pathways critical for pathogen survival.
The pharmaceutical industry has shown particular interest in thiazole derivatives due to their broad spectrum of biological activities. Several clinical trials have demonstrated promising results with thiazole-based drugs used in treating infectious diseases and chronic conditions. While 2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride itself may not be directly administered as a drug, its role as a precursor in drug synthesis underscores its importance in modern medicinal chemistry.
From a synthetic chemistry perspective, this compound exemplifies the strategic use of functional groups to achieve specific chemical transformations. The chlorosulfonyl chloride moiety is particularly useful for introducing sulfonyl groups into other molecules via nucleophilic substitution reactions. This reaction is widely employed in medicinal chemistry to create sulfonamides, which are known for their biological activity across various therapeutic areas.
Moreover, recent studies have explored the use of 2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride in designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have applications in catalysis, gas storage, and sensing technologies. The ability to modify the thiazole core with different substituents allows chemists to fine-tune the properties of these materials for specific applications.
The growing interest in green chemistry has also influenced research on this compound. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Researchers are exploring catalytic methods and solvent-free reactions to improve efficiency while maintaining high yields.
In conclusion,2-Chloro-4-(4-propylphenyl)-1,3-thiazole-5-sulfonyl chloride (CAS No. 2137832-53-0) represents a fascinating example of how structural modifications can enhance biological activity and utility in pharmaceutical research. Its unique combination of functional groups makes it a valuable tool for synthesizing novel compounds with potential therapeutic benefits. As research continues to uncover new applications for this molecule, its significance in medicinal chemistry is likely to grow further.
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